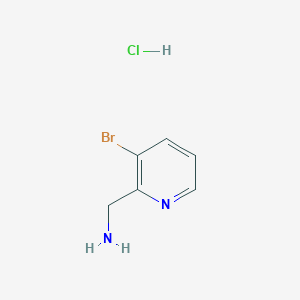

(3-Bromopyridin-2-yl)methanamine hydrochloride

Description

(3-Bromopyridin-2-yl)methanamine hydrochloride (CAS: 1052271-58-5) is a brominated pyridine derivative with the molecular formula C₆H₇BrClN₂ and a molecular weight of 187.04 g/mol . It features a pyridine ring substituted with a bromine atom at the 3-position and an aminomethyl group at the adjacent 2-position, forming a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor ligands and bioactive molecules due to its versatile reactivity . Commercial samples typically exhibit purities of 95–97% .

Properties

IUPAC Name |

(3-bromopyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRWZRLWBUCBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955514-31-4, 1052271-58-5 | |

| Record name | 2-Pyridinemethanamine, 3-bromo-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-bromopyridin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanamine hydrochloride involves the bromination of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. The general synthetic route includes:

Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amination: The brominated pyridine undergoes nucleophilic substitution with an amine source, such as methanamine.

Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Bromopyridin-2-yl)methanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (3-Bromopyridin-2-yl)methanamine hydrochloride is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds .

Biology: In biological research, it is used to study the interactions of pyridine derivatives with biological macromolecules and to develop new bioactive compounds .

Medicine: The compound is explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of (3-Bromopyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Implications :

- Electronic Effects : Bromine at the 3-position (reference compound) exerts a stronger electron-withdrawing effect compared to 4- or 5-positions, directing electrophilic substitutions to specific sites .

- Salt Form : Dihydrochloride derivatives (e.g., CAS 1251953-03-3) exhibit enhanced aqueous solubility but may require stricter handling due to hygroscopicity .

Heterocyclic Methanamine Hydrochlorides

Replacing the pyridine ring with other heterocycles modifies physicochemical and biological properties:

Thiazole Derivatives

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (CAS 690632-35-0):

Furan and Thiophene Derivatives

- Furan-2-yl methanamine HCl (CAS S7): ¹H NMR (DMSO-d₆): δ 8.12 (s, 3H, NH₃⁺), 7.45 (d, J = 3.1 Hz, 1H), 6.60 (dd, J = 3.1, 1.8 Hz, 1H), 4.20 (s, 2H) .

Chroman Derivatives

- (6-Bromochroman-3-yl)methanamine HCl (CAS 885271-62-5): Molecular formula: C₁₀H₁₁BrClNO; molecular weight: 276.56 g/mol. The benzopyran scaffold increases molecular rigidity, favoring interactions with planar binding pockets in proteins .

Substituent Variations in Methanamine Hydrochlorides

- Chlorine vs. Bromine : Chlorophenyl-thiazole derivatives (e.g., CAS 690632-35-0) exhibit lower molecular weights but similar electronic profiles to brominated pyridines. Bromine’s larger atomic radius enhances steric effects and van der Waals interactions in drug-receptor binding .

Biological Activity

(3-Bromopyridin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, which influences its chemical reactivity and biological interactions. The amine group enhances its ability to form hydrogen bonds, contributing to its binding affinity with various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial effects, this compound has also shown antifungal properties against various fungal pathogens. Studies indicate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Once inside, the amine group facilitates binding to enzymes involved in crucial metabolic processes, leading to inhibition of cell growth and replication.

Case Study: Antibacterial Screening

A study conducted on a library of compounds including this compound revealed that it was among the most potent inhibitors against Mycobacterium tuberculosis, with an MIC value significantly lower than many other tested compounds. This highlights its potential as a lead compound for developing new anti-tuberculosis drugs .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have shown that modifications on the pyridine ring can enhance or diminish biological activity. For instance, replacing the bromine atom with other halogens or functional groups has been explored to optimize antimicrobial efficacy while minimizing toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.